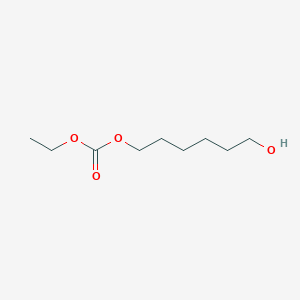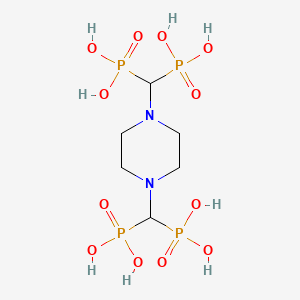
Phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis- is a chemical compound with the molecular formula C6H18N2O12P4. It contains 42 atoms, including 18 hydrogen atoms, 6 carbon atoms, 2 nitrogen atoms, 12 oxygen atoms, and 4 phosphorus atoms . This compound is known for its structural analogy with the phosphate moiety and its coordination or supramolecular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonic acids can be synthesized using various methods. One common method involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Other methods include the use of dichlorophosphine or dichlorophosphine oxide, phosphonodiamide, or by oxidation of phosphinic acid .
Industrial Production Methods: Industrial production of phosphonic acids often involves the direct use of phosphorous acid (H3PO3), which produces a phosphonic acid functional group simultaneously with the formation of the P-C bond . This method is favored due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the phosphonic acid functional group, which features two hydroxy moieties, one P=O double bond, and one P-C bond .
Common Reagents and Conditions: Common reagents used in these reactions include bromotrimethylsilane, methanol, and hydrochloric acid . The conditions for these reactions typically involve acidic or basic environments, depending on the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the dealkylation of dialkyl phosphonates under acidic conditions produces phosphonic acids .
Scientific Research Applications
Phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis- has a wide range of scientific research applications. It is used in chemistry for the design of supramolecular or hybrid materials and for the functionalization of surfaces . In biology and medicine, it is employed for its bioactive properties, including drug and pro-drug development, bone targeting, and medical imaging . Additionally, it is used in industry for analytical purposes and as a phosphoantigen .
Mechanism of Action
The mechanism of action of phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis- involves its interaction with molecular targets and pathways. The compound’s phosphonic acid functional group allows it to coordinate with various metal ions and form stable complexes . This coordination ability is crucial for its bioactive properties and its use in supramolecular chemistry.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis- include other phosphonic acids and their derivatives, such as aminophosphonic acids and organometallic phosphonic acids . These compounds share similar structural features and functional groups, allowing them to exhibit comparable properties.
Uniqueness: What sets phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis- apart is its unique combination of the piperazine ring and the phosphonic acid functional groups. This combination enhances its coordination properties and bioactivity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
71230-70-1 |
|---|---|
Molecular Formula |
C6H18N2O12P4 |
Molecular Weight |
434.11 g/mol |
IUPAC Name |
[[4-(diphosphonomethyl)piperazin-1-yl]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C6H18N2O12P4/c9-21(10,11)5(22(12,13)14)7-1-2-8(4-3-7)6(23(15,16)17)24(18,19)20/h5-6H,1-4H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20) |
InChI Key |
BQOSEXYGYUOASD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(P(=O)(O)O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


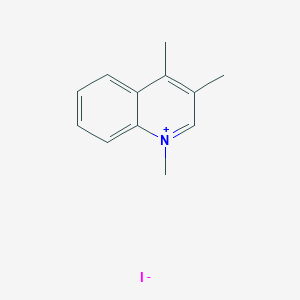
![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)
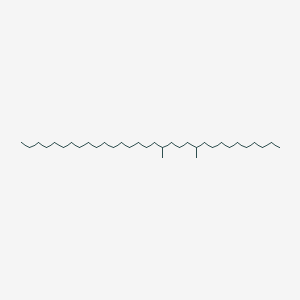
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)
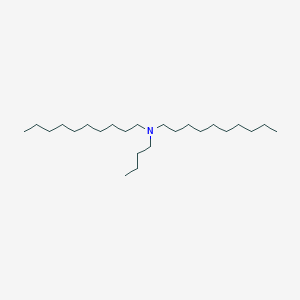



![2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14462201.png)
![7-[2-[bis(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14462204.png)
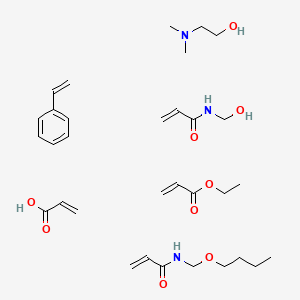
![1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14462219.png)
![1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene](/img/structure/B14462222.png)
